molecular formula C20H23N5O5 B2417259 Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 899726-38-6

Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

Cat. No.: B2417259
CAS No.: 899726-38-6
M. Wt: 413.434
InChI Key: SYSOEEAOLDUAJY-UHFFFAOYSA-N
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Description

Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O5 and its molecular weight is 413.434. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The interaction of the compound with its targets could result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

Properties

IUPAC Name

ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-5-30-15(26)11-25-18(27)16-17(22(3)20(25)28)21-19-23(8-9-24(16)19)13-10-12(2)6-7-14(13)29-4/h6-7,10H,5,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSOEEAOLDUAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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